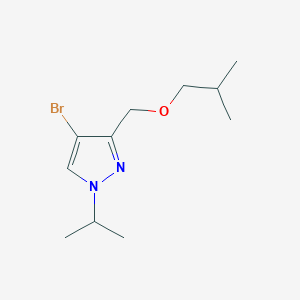
4-bromo-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole, also known as BIMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyrazole derivative that has a bromine atom at the 4th position, an isopropyl group at the 1st position, and an isobutoxymethyl group at the 3rd position.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis and Transformation of Derivatives : 4-Bromo derivatives of pyrazoles, such as 4-bromo-1-phenyl-1H-pyrazol-3-ol, have been used in various synthesis processes. These derivatives serve as precursors for further chemical transformations, including the creation of bipyrazolyl derivatives with potential antimicrobial activities (Pundeer et al., 2013).
Chemical Reactivity and Functionalization : Research on 4-bromo substituted pyrazoles, such as 4-bromo-1-phenyl-sulphonylpyrazole, has led to the development of methods for the regioselective functionalization of these compounds, creating a pathway for the synthesis of various substituted pyrazoles (Heinisch et al., 1990).
Structural Analysis and Tautomerism : Studies on the structure and tautomerism of 4-bromo substituted 1H-pyrazoles, such as 3,4-dibromo-5-phenyl-1H-pyrazole, have provided insights into their behavior in different states (solid and solution) and the impact of substituents on their tautomeric forms (Trofimenko et al., 2007).
Biological Applications
Antimicrobial Properties : Certain 4-bromo pyrazole derivatives have been found to possess significant antimicrobial properties, making them potential candidates for pharmaceutical applications. For instance, bromination of certain pyrazole derivatives has been shown to produce compounds with antibacterial and antifungal activities (Pundeer et al., 2013).
Insecticidal and Fungicidal Activities : Novel 3-bromo pyrazole derivatives have been synthesized and evaluated for their insecticidal and fungicidal activities. These studies are indicative of the potential utility of these compounds in agriculture and pest control (Zhu et al., 2014).
Chemical Libraries for New Entities : The N-arylation of 3-alkoxypyrazoles, including those with bromo substituents, has been studied for the preparation of new chemical entities. This research is crucial for developing diverse chemical libraries useful in drug discovery and development (Guillou et al., 2010).
Eigenschaften
IUPAC Name |
4-bromo-3-(2-methylpropoxymethyl)-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-8(2)6-15-7-11-10(12)5-14(13-11)9(3)4/h5,8-9H,6-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNYDNTXTBSBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1Br)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-YL]pyridine-2-carboxamide](/img/structure/B2429541.png)
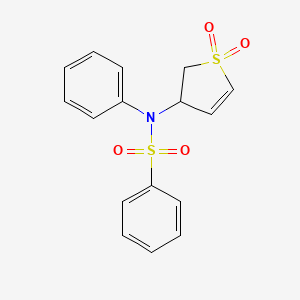


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2429546.png)
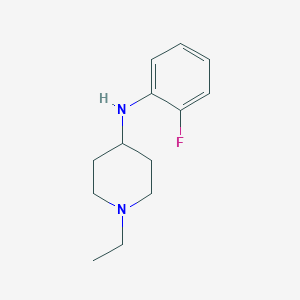
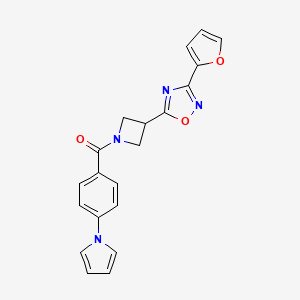
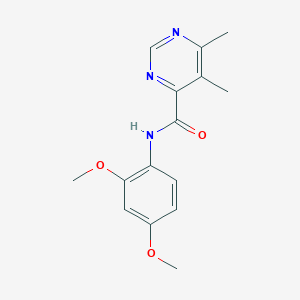
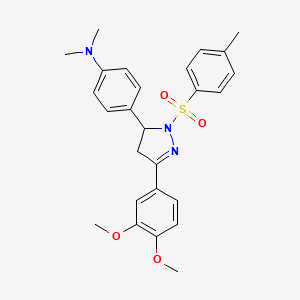
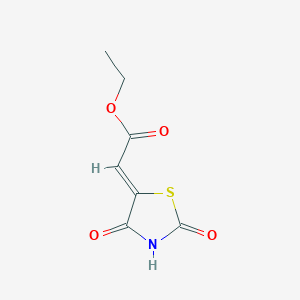
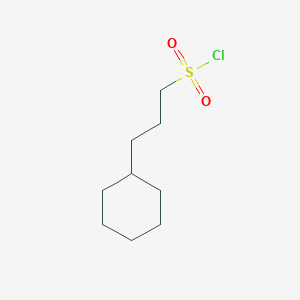

![N-(2,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2429561.png)
![(2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2429562.png)